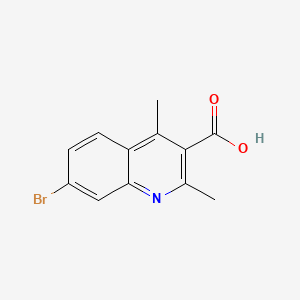

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC18051191

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO2 |

|---|---|

| Molecular Weight | 280.12 g/mol |

| IUPAC Name | 7-bromo-2,4-dimethylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16) |

| Standard InChI Key | NEJWOHPRMJYLRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC(=CC2=NC(=C1C(=O)O)C)Br |

Introduction

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula CHBrNO and a molecular weight of 266.09 g/mol. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. The presence of bromine and dimethyl groups enhances its reactivity and suitability for further chemical transformations.

Synthesis of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

The synthesis of 7-bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is often conducted in solvents such as acetic acid or chloroform under conditions ranging from room temperature to reflux to ensure complete bromination.

Biological Activities and Applications

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom allows it to interact with various biological targets.

In related studies, quinoline derivatives have shown significant promise in inhibiting targets such as eIF4A, where the presence of a carboxylic acid group is crucial for activity . Additionally, quinoline-based compounds have been explored for their antimalarial and anticancer properties, highlighting the versatility of quinoline derivatives in medicinal chemistry .

Research Findings and Future Directions

Research on quinoline derivatives, including 7-bromo-2,4-dimethylquinoline-3-carboxylic acid, continues to uncover their potential in various therapeutic areas. The compound's reactivity profile makes it suitable for further derivatization, which could lead to the development of novel therapeutic agents.

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Potential for inhibiting microbial targets |

| Anticancer Activity | Possible interactions with cancer-related biological pathways |

| Medicinal Chemistry | Versatility in synthetic transformations and biological interactions |

Future studies should focus on exploring the compound's pharmacological effects and optimizing its structure for improved potency and specificity in target applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume